Ortho-Fluoro Regioisomer Yields Distinct Dopamine Transporter Behavioral Outcomes vs. Para-Fluoro and Unsubstituted Analogs
In a series of 3α-(diphenylmethoxy)tropane analogs designed as dopamine transporter (DAT) probes, the compound synthesized using 1-[chloro(phenyl)methyl]-2-fluorobenzene (as the 2'-fluorobenzhydryl chloride building block) exhibited a distinct pharmacological profile. Specifically, the 3'-chloro-2'-substituted analog (derived from the ortho-fluoro benzhydryl scaffold) produced a cocaine-like discriminative stimulus effect in animals trained to discriminate 10 mg/kg cocaine from saline, whereas the corresponding 4'-Cl homolog (derived from the para-fluoro regioisomer) did not . This indicates that the ortho-fluoro substitution pattern is essential for eliciting this particular behavioral phenotype.
| Evidence Dimension | Behavioral pharmacology (cocaine discrimination) |
|---|---|
| Target Compound Data | Cocaine-like discriminative stimulus effect (generalization to cocaine cue) |
| Comparator Or Baseline | 4'-Cl homolog (derived from para-fluoro benzhydryl chloride); Benztropine and unsubstituted analogs |
| Quantified Difference | Qualitative behavioral divergence: ortho-fluoro analog substituted for cocaine; para-fluoro analog did not substitute for cocaine. |
| Conditions | Rats trained to discriminate 10 mg/kg cocaine from saline; testing of benztropine analogs. |
Why This Matters
This behavioral divergence demonstrates that the 2-fluoro regioisomer is not interchangeable with the 4-fluoro analog; researchers targeting DAT ligands with specific in vivo profiles must procure CAS 65214-74-6 specifically.
